molecular formula C17H17N3O3 B6348024 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine CAS No. 1354915-55-1

4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine

Cat. No. B6348024
CAS RN: 1354915-55-1
M. Wt: 311.33 g/mol
InChI Key: QJCCGKDDNSYIME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine (DMPP) is a novel small molecule that has been studied for its potential therapeutic applications. It is a member of the pyrimidine family of compounds, and has a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. DMPP has recently been studied for its ability to modulate the activity of various enzymes and receptors, as well as its ability to act as an agonist and antagonist of certain signaling pathways. This review will discuss the synthesis method of DMPP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine has been studied for its ability to modulate the activity of various enzymes and receptors, as well as its ability to act as an agonist and antagonist of certain signaling pathways. 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine has been investigated for its potential to treat a variety of diseases and conditions, including Alzheimer’s disease, Parkinson’s disease, epilepsy, depression, anxiety, and schizophrenia.

Mechanism of Action

The exact mechanism of action of 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine is still under investigation. However, it is believed that 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine acts as a modulator of various enzymes and receptors, and as an agonist and antagonist of certain signaling pathways. It is thought that 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine may act as an agonist of the dopamine D2 and serotonin 5-HT2A receptors, and as an antagonist of the serotonin 5-HT2C receptor. In addition, 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine is believed to modulate the activity of several enzymes, including monoamine oxidase, acetylcholinesterase, and cyclooxygenase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine have been studied in various animal models. Studies have shown that 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine has anti-inflammatory and anti-cancer effects, as well as neuroprotective effects. In addition, 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine has been shown to reduce oxidative stress and modulate the activity of various enzymes and receptors. 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine has also been shown to improve cognitive function and reduce anxiety in animal models.

Advantages and Limitations for Lab Experiments

The use of 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine in laboratory experiments has several advantages and limitations. One advantage is that 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine is a relatively inexpensive compound, making it accessible to researchers. In addition, 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine is a small molecule, making it easy to synthesize and use in laboratory experiments. However, the use of 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine in laboratory experiments is limited by its potential toxicity. Therefore, researchers should take precautions when using 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine in experiments.

Future Directions

The potential therapeutic applications of 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine are still being explored. Future research should focus on the development of new and more effective compounds based on the structure of 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine, as well as the elucidation of its mechanism of action. In addition, further research should focus on the potential toxicity of 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine and the development of safer compounds. Finally, further research should focus on the potential therapeutic applications of 4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine in various diseases and conditions.

Synthesis Methods

4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine can be synthesized using a variety of methods. The most common method involves the reaction of 3,4-dimethoxyphenylacetonitrile with 5-methylfuran-2-ylmagnesium bromide in the presence of a base, such as triethylamine. This reaction produces the desired product in good yields. Other methods, such as the reaction of 3,4-dimethoxyphenylacetonitrile with 5-methylfuran-2-ylmagnesium chloride in the presence of a base, have also been reported.

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-10-4-6-14(23-10)13-9-12(19-17(18)20-13)11-5-7-15(21-2)16(8-11)22-3/h4-9H,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCCGKDDNSYIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC(=C(C=C3)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine

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